N-(3,4-dichlorophenyl)-3-methylbenzamide
Description
Contextual Significance of Benzamide (B126) Derivatives in Chemical Biology
The benzamide scaffold is a privileged structure in medicinal chemistry and chemical biology due to its versatile biological activities. researchgate.net The amide bond is a fundamental feature in many biological molecules and its relative stability and capacity to form hydrogen bonds make it an excellent building block for designing compounds that can interact with biological targets like enzymes and receptors. researchgate.net
Benzamide derivatives have been developed as a wide array of therapeutic agents. wikipedia.org Their applications include treatments for cardiac arrhythmias, cancer, and inflammation. researchgate.net A significant area of research has been the development of benzamides as inhibitors of histone deacetylases (HDACs), such as Entinostat (MS-275), which are crucial in epigenetic regulation and cancer therapy. researchgate.net Furthermore, substituted benzamides are investigated for their potential in managing type 2 diabetes by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov Other research avenues explore their use as antipsychotics, antiemetics, and gastroprokinetic agents, often related to their ability to act as dopamine (B1211576) receptor antagonists. The broad spectrum of biological activities makes the benzamide core a valuable starting point for drug discovery and the development of chemical probes to investigate biological processes. researchgate.netnih.gov
Historical Overview of Academic Research on N-(3,4-dichlorophenyl)-3-methylbenzamide and Related Analogues
The academic investigation of N-(3,4-dichlorophenyl) amides has its roots in the mid-20th century with the discovery of their potent herbicidal properties. The analogue N-(3,4-dichlorophenyl)propanamide (Propanil) became a benchmark compound in this class, spurring further research into the structure-activity relationships of related molecules. These early studies focused on understanding how substitutions on both the phenyl and acyl portions of the molecule affected its herbicidal efficacy and crop selectivity.
Simultaneously, a more fundamental line of inquiry was pursued in the field of physical organic chemistry, focusing on the structural properties of benzanilides (the parent class of this compound). Researchers have systematically synthesized and analyzed various substituted benzanilides to study the effects of substituents on their solid-state geometries and conformations. nih.gov For example, crystallographic studies on compounds like N-(3,5-dichlorophenyl)benzamide and N-(3,4-dichlorophenyl)benzamide have provided detailed insights into bond angles, dihedral angles, and intermolecular interactions, such as hydrogen bonding. nih.gov This foundational work helps elucidate how electronic and steric factors influence the three-dimensional structure of these molecules, which is critical for understanding their interaction with biological targets.
Another historically significant related benzamide is N,N-diethyl-m-toluamide (DEET), which was developed in 1944. rsc.org Although structurally different, the long history of DEET as a widely used bioactive amide highlights the enduring importance of the substituted benzamide scaffold in developing compounds with practical applications. rsc.org
Rationale and Objectives for Contemporary Academic Investigations of this Chemical Compound
Modern academic interest in this compound and its analogues is driven by several key objectives, spanning medicinal chemistry, agrochemistry, and materials science.
A primary rationale is the continued search for novel therapeutic agents. Researchers are designing and synthesizing new benzamide derivatives to target a range of diseases. This includes the development of multi-target compounds for complex conditions like Alzheimer's disease, with derivatives being tested as inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1). mdpi.com In oncology, the focus remains on creating more potent and selective anticancer agents, often by modifying existing benzamide scaffolds like those found in HDAC inhibitors. researchgate.net Similarly, the fight against antimicrobial resistance fuels the synthesis of novel benzamides with activity against drug-resistant bacteria. nih.gov
Another major objective is the exploration of new applications for this chemical class. For instance, the structural similarity of some benzamides to formamide (B127407) solvents has led to investigations into their use as greener, less toxic solvents in the synthesis of materials like metal-organic frameworks (MOFs). rsc.org
In the field of agrochemicals, the rationale is to develop new herbicides with improved efficacy, different modes of action, or better environmental profiles. By synthesizing and testing analogues of known herbicides, such as those containing the N-(3,4-dichlorophenyl) moiety, researchers aim to overcome weed resistance and reduce the environmental impact of crop protection. evitachem.com The systematic synthesis of various dichlorobenzamide derivatives continues to be a strategy for discovering new compounds with potential biological or material applications. researchgate.net
Interactive Data Tables
Table 1: Biological Activity of Selected Benzamide Derivatives
This table summarizes the inhibitory activity of various benzamide analogues against different biological targets as reported in academic literature.
| Compound/Derivative Class | Target | Reported Activity (IC₅₀) | Source |
| N-Substituted Benzamides (e.g., 13h, 13k) | Histone Deacetylases (HDACs) | Similar inhibitory activity to MS-275 | researchgate.net |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-glucosidase | 4x more potent than acarbose | nih.gov |
| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamide (5o) | α-amylase | ~6x more potent than acarbose | nih.gov |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 µM | mdpi.com |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 µM | mdpi.com |
Table 2: Structural Data of Dichlorophenylbenzamide Analogues from Crystallographic Studies
This table presents key structural parameters for benzamide analogues containing a dichlorophenyl group, highlighting the influence of substitution on molecular conformation.
| Compound Name | Dihedral Angle (Benzoyl Ring to Amide) | Dihedral Angle (Aniline Ring to Amide) | Dihedral Angle (Benzoyl to Aniline (B41778) Ring) | Source |
| N-(3,5-dichlorophenyl)benzamide | 14.3° | 44.4° | 58.3° | nih.gov |
| N-(3,4-dichlorophenyl)benzamide | trans conformation mentioned | trans conformation mentioned | Not specified | nih.gov |
| N-(2,6-dichlorophenyl)benzamide | trans conformation mentioned | trans conformation mentioned | Not specified | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTSFDDXXONJZBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102587-39-3 | |
| Record name | 3',4'-DICHLORO-3-METHYLBENZANILIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Derivatization of N 3,4 Dichlorophenyl 3 Methylbenzamide
Established Synthetic Routes for N-(3,4-dichlorophenyl)-3-methylbenzamide
The synthesis of this compound is primarily achieved through the formation of an amide bond between a 3-methylbenzoic acid component and a 3,4-dichloroaniline (B118046) component. The methods to achieve this linkage range from traditional, high-yielding reactions to advanced, catalytically driven processes.
Classical Amide Bond Formation Approaches
The most conventional and widely practiced method for synthesizing benzamides, including this compound, is the acylation of an amine with a carboxylic acid derivative. google.comnih.govsld.cu This typically involves a two-step process where the carboxylic acid (3-methylbenzoic acid) is first "activated" to increase its reactivity.
A common activation strategy is the conversion of the carboxylic acid to an acyl chloride. orgsyn.orgmdpi.comgoogle.com For this specific synthesis, 3-methylbenzoic acid would be reacted with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 3-methylbenzoyl chloride. google.comgoogle.com This highly reactive intermediate is then reacted with 3,4-dichloroaniline in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the hydrochloric acid byproduct, yielding the final amide product. orgsyn.orgmdpi.com
Alternatively, coupling reagents can be used to facilitate the direct reaction between the carboxylic acid and the amine. ucl.ac.uk Reagents like n-propylphosphonic acid anhydride (B1165640) (T3P) are effective for this purpose, often used with a base like pyridine (B92270) to minimize side reactions such as epimerization in chiral substrates. organic-chemistry.org While these methods are robust and generally provide high yields, they often require stoichiometric amounts of activating reagents, which can generate significant chemical waste. ucl.ac.uk
Table 1: Classical Synthesis Reactants for this compound
| Carboxylic Acid Component | Amine Component | Activating/Coupling Agent | Typical Base |
|---|---|---|---|
| 3-Methylbenzoic acid | 3,4-Dichloroaniline | Thionyl chloride | Pyridine |
| 3-Methylbenzoic acid | 3,4-Dichloroaniline | Oxalyl chloride | Triethylamine |
Modern Catalytic Methods in Benzamide (B126) Synthesis
Recent advancements in chemical synthesis have focused on developing catalytic methods for amide bond formation that are more efficient and sustainable than classical approaches. ucl.ac.uk These methods avoid the need for stoichiometric activating agents by using a catalyst to lower the activation energy of the direct amidation reaction.
One such approach involves the use of boric acid as a simple, inexpensive, and low-toxicity catalyst. sciepub.com The reaction between a benzoic acid and an amine can be performed by heating the components in the presence of a catalytic amount of boric acid, with water being removed to drive the reaction to completion. sciepub.com Another innovative catalytic system employs a Lewis acidic ionic liquid immobilized on a solid support like diatomite earth. researchgate.net This heterogeneous catalyst (e.g., diatomite earth@IL/ZrCl₄) facilitates the direct condensation of benzoic acids and amines under mild conditions, such as ultrasonic irradiation, and offers the significant advantage of being easily recoverable and reusable. researchgate.net
While not directly reported for this compound, palladium-catalyzed cross-coupling reactions represent another frontier in modern amide synthesis, allowing for the construction of complex amide-containing molecules that may be difficult to access through traditional routes. acs.org These catalytic strategies are central to the development of more atom-economical and environmentally benign synthetic processes. sciepub.comresearchgate.net
One-Pot Synthesis Strategies and Green Chemistry Considerations
The principles of green chemistry, which aim to reduce waste and hazardous substance use, are increasingly influencing the design of synthetic routes. chemmethod.com One-pot syntheses, where reactants are subjected to successive chemical reactions in a single reactor, are highly desirable as they reduce the need for intermediate purification steps, saving time, solvents, and energy. sld.cugoogle.comresearchgate.net
Several green methods are applicable to the synthesis of this compound. A notable example is the use of vinyl benzoate (B1203000) as an acyl donor in a solvent-free and activation-free reaction with an amine. tandfonline.comtandfonline.com This method proceeds under mild conditions and the resulting amide can often be isolated by simple crystallization. tandfonline.comtandfonline.com
Combining catalytic methods with one-pot procedures offers further environmental benefits. For instance, the aforementioned synthesis using a reusable diatomite earth-supported catalyst can be performed as a one-pot process under ultrasonic irradiation, significantly reducing reaction times and energy consumption. researchgate.net Similarly, the synthesis of N,N-diethyl-m-toluamide (DEET), a structurally related benzamide, has been achieved in a one-pot reaction using 1,1'-carbonyldiimidazole (B1668759) as an activating agent, which avoids highly toxic reagents and allows for an easy aqueous workup. sld.curesearchgate.net These strategies align with the core tenets of green chemistry by improving efficiency and minimizing environmental impact. rsc.org
Synthesis and Characterization of Novel this compound Derivatives
To explore the chemical space around this compound and to investigate structure-property relationships for academic research, chemists synthesize novel derivatives by systematically modifying its structure.
Structural Modification Strategies for Enhanced Academic Study
Structural modification of the parent compound can be systematically approached by altering its three main components: the 3,4-dichlorophenyl group, the 3-methylbenzoyl group, or the central amide linkage.
Modification of the Aniline (B41778) Ring: The electronic and steric properties of the molecule can be tuned by changing the substitution on the aniline-derived ring. This could involve using different isomers of dichloroaniline (e.g., 2,5-dichloro or 3,5-dichloroaniline) or introducing other halogen atoms (F, Br, I) or functional groups at various positions. nih.govnih.gov
Modification of the Benzoyl Ring: The 3-methylbenzoyl portion offers numerous possibilities for modification. The methyl group can be replaced with other alkyl chains, electron-donating groups (e.g., methoxy), or electron-withdrawing groups (e.g., nitro, trifluoromethyl) to study their effects on the molecule's properties. nih.gov
Amide Bond and Linker Modification: While less common, the amide bond itself can be replaced with bioisosteres, or the core structure can be altered. For example, related studies on sulfonamides have explored the impact of replacing the carbonyl group with a sulfonyl group (SO₂). nih.govnih.gov
The synthesis of these new derivatives would follow the established synthetic routes described previously. After synthesis, the novel compounds are rigorously purified and their structures are confirmed using a suite of analytical techniques, including Fourier-Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), elemental analysis, and, for crystalline compounds, single-crystal X-ray diffraction to determine the precise three-dimensional structure. nih.govnih.govnih.gov
Table 2: Potential Structural Modifications for Academic Study
| Modification Site | Parent Moiety | Example Modifications | Rationale |
|---|---|---|---|
| Aniline Ring | 3,4-dichloroaniline | 2,5-dichloroaniline, 3,5-dichloroaniline, 4-bromo-3-chloroaniline | Study steric and electronic effects of substituent position nih.govnih.gov |
| Benzoyl Ring | 3-methylbenzoic acid | 3-methoxybenzoic acid, 3-(trifluoromethyl)benzoic acid, 4-phenoxybenzoic acid nih.gov | Modulate electron density and lipophilicity |
Parallel Synthesis and Library Generation for Research Screening
For efficient exploration of structure-activity relationships (SAR), particularly in drug discovery and materials science, researchers often generate large numbers of related compounds, known as a chemical library. nih.gov Parallel synthesis is a key technology that enables the simultaneous synthesis of a large number of compounds in a spatially separated manner. youtube.com
Using specialized equipment like the Radleys Carousel or GreenHouse parallel synthesizers, a library of this compound derivatives can be efficiently created. youtube.com This process involves reacting a set of diverse starting materials in an array format. For instance, a matrix of reactions can be set up where a selection of substituted anilines is reacted with a variety of substituted benzoic acids (or their corresponding acyl chlorides). nih.gov This combinatorial approach allows for the rapid generation of dozens or hundreds of unique analogues from a few starting materials. The resulting library of compounds can then be subjected to high-throughput screening to identify candidates with desired properties, guiding further research and development. nih.gov
Advanced Analytical Techniques for Structural Elucidation in Research
The definitive identification and characterization of this compound in a research setting rely on a combination of sophisticated spectroscopic and chromatographic methods. These techniques provide unambiguous structural information and allow for the assessment of purity, which is critical for any subsequent application or study.
Spectroscopic Methods (e.g., Nuclear Magnetic Resonance, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and offers insights into the compound's fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the successful synthesis of this compound by identifying the chemical environment of each proton (¹H NMR) and carbon atom (¹³C NMR). The expected chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings. The electron-withdrawing chlorine atoms on the aniline ring will generally shift the signals of the nearby protons and carbons downfield, while the electron-donating methyl group on the benzoyl ring will cause an upfield shift for its neighboring atoms.
Based on the known spectral data for 3-methylbenzoyl chloride and 3,4-dichloroaniline, the following tables predict the ¹H and ¹³C NMR chemical shifts for this compound. nih.govchemicalbook.comchemicalbook.com
Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Methyl Protons (-CH₃) | ~2.4 | Singlet |
| Aromatic Protons (3-methylbenzoyl ring) | ~7.3 - 7.7 | Multiplet |
| Aromatic Protons (3,4-dichlorophenyl ring) | ~7.4 - 7.9 | Multiplet |
| Amide Proton (-NH) | ~8.0 - 8.5 | Singlet (broad) |
Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methyl Carbon (-CH₃) | ~21 |
| Aromatic Carbons | ~120 - 140 |
| Carbonyl Carbon (C=O) | ~165 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. A common fragmentation pattern for benzanilides involves the cleavage of the amide bond. researchgate.net This would lead to the formation of a benzoyl cation and a dichlorophenylaminyl radical or a dichlorophenyl cation.
Expected Mass Spectrometry Fragmentation for this compound
| Fragment | Predicted m/z |
| [C₁₄H₁₁Cl₂NO]⁺ (Molecular Ion) | 280.02 |
| [CH₃C₆H₄CO]⁺ (3-methylbenzoyl cation) | 119.05 |
| [Cl₂C₆H₃NH]⁺ (3,4-dichloroanilino cation) | 160.97 |
| [C₇H₇]⁺ (Tropylium ion from benzoyl fragment) | 91.05 |
| [C₆H₃Cl₂]⁺ (Dichlorophenyl cation) | 144.96 |
Chromatographic Purity Assessment and Isolation Methodologies (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of this compound and for its isolation from reaction mixtures. A reverse-phase HPLC method is generally suitable for compounds of this nature. sielc.comtandfonline.com
In a typical setup, a C18 column would be used as the stationary phase, which is nonpolar. The mobile phase would consist of a polar mixture, such as acetonitrile (B52724) and water, often with a small amount of acid like phosphoric or formic acid to improve peak shape. sielc.com The separation is based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. The purity of the sample can be determined by integrating the area of the peaks in the chromatogram. For isolation purposes, the technique can be scaled up using preparative HPLC.
General Reverse-Phase HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 5 µm particle size |
| Mobile Phase | Acetonitrile and Water (gradient or isocratic) |
| Additives | Phosphoric acid or Formic acid (for pH adjustment) |
| Detection | UV, at a wavelength where the compound has maximum absorbance |
| Flow Rate | ~1.0 mL/min for analytical scale |
Elucidation of Molecular and Cellular Mechanism of Action of N 3,4 Dichlorophenyl 3 Methylbenzamide
Identification and Validation of Primary Biological Targets
There is no available scientific information identifying or validating any primary biological targets for N-(3,4-dichlorophenyl)-3-methylbenzamide.
There is no published data on the binding or modulation of any receptors, including G protein-coupled receptors (GPCRs) or kinases, by this compound. While various substituted benzamides have been investigated as ligands for a range of receptors, the specific activity of this compound is uncharacterized.
Detailed Binding Interactions and Kinetics of this compound
Due to the lack of identified biological targets, no information exists regarding the binding interactions or kinetics of this compound.
No ligand-protein interaction profiling has been performed for this compound. Consequently, key quantitative measures of binding affinity, such as dissociation constants (Kd) or inhibition constants (Ki), are not available.
| Target | Kd (nM) | Ki (nM) | Assay Method |
| Data Not Available | Data Not Available | Data Not Available | Data Not Available |
There is no information to suggest whether this compound acts as an allosteric modulator or an orthosteric ligand at any biological target.
Downstream Cellular Pathway Perturbations Induced by this compound
As no primary biological target has been identified, there is no information available on any downstream cellular pathways that may be perturbed by this compound.
Signal Transduction Pathway Analysis
No published data is available on the signal transduction pathways affected by this compound.
Gene Expression and Proteomic Modulations
No published data is available on the gene expression or proteomic changes induced by this compound.
Preclinical Biological Activity and Efficacy Assessment of N 3,4 Dichlorophenyl 3 Methylbenzamide
In Vitro Efficacy Studies in Cellular Models
In vitro studies using cellular models are fundamental to the initial assessment of a compound's biological activity. These assays provide critical data on efficacy at the cellular level.
Phenotypic screening is a crucial method in drug discovery that assesses a compound's effect on cell morphology, proliferation, or other observable characteristics. nih.gov This approach allows for the identification of compounds with desired biological effects without prior knowledge of their specific molecular targets. nih.gov For derivatives of N-(3,4-dichlorophenyl)-3-methylbenzamide, such as various benzamide (B126) and anilide structures, phenotypic screens are instrumental in identifying lead compounds for further development. nih.govnih.gov These screens often utilize automated microscopy and algorithmic data analysis to evaluate thousands of compounds against various cell lines, identifying those that induce a desired phenotype, such as cancer cell death or inhibition of pathogen growth. nih.gov
This compound and its analogs have been evaluated against a variety of disease-specific cell lines.
Anticancer Activity: Several studies have highlighted the potential of benzamide derivatives as anticancer agents. For instance, a series of 4-methylbenzamide (B193301) derivatives were designed as potential protein kinase inhibitors and showed activity in vitro. nih.gov While not the specific compound , related structures like N-(4-(3-aminophenyl)thiazol-2-yl)acetamides have demonstrated significant anti-proliferative and cytotoxic activities against a panel of cancer cell lines, including those resistant to standard treatments. nih.gov Similarly, studies on 3,4,5-trihydroxy-N-alkyl-benzamides have shown anticancer effects on colon carcinoma HCT-116 cells, with activity being influenced by the length of the alkyl chain. orientjchem.org
Antimicrobial Activity: The dichlorophenyl structural motif is common in compounds with antimicrobial properties. Related compounds, such as substituted urea (B33335) derivatives prepared from 3,4-dichlorophenyl isocyanate, have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with some derivatives causing 80-89% growth inhibition at a concentration of 6.25 µM. nih.gov Furthermore, a series of 3,4-dichlorocinnamanilides demonstrated a broad spectrum of antibacterial action, with some derivatives showing submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov These compounds were also active against Enterococcus faecalis, vancomycin-resistant E. faecalis, and several mycobacterial species. nih.gov The novel anti-persister compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), which shares the dichlorophenyl feature, has shown broad-spectrum activity against ESKAPE pathogens and has been effective in eradicating biofilms. nih.gov
Table 1: In Vitro Activity of Related Benzamide and Dichlorophenyl Compounds
| Compound Class/Derivative | Target Cell Line/Pathogen | Observed Activity |
|---|---|---|
| Substituted urea derivatives from 3,4-dichlorophenyl isocyanate | Mycobacterium tuberculosis H37Rv | 80-89% growth inhibition at 6.25 µM nih.gov |
| 3,4-Dichlorocinnamanilides | Staphylococcus aureus, MRSA, Enterococcus faecalis | Submicromolar activity against S. aureus and MRSA nih.gov |
| 1-[(2,4-Dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | ESKAPE pathogens, P. aeruginosa and S. aureus biofilms | Broad-spectrum antibacterial activity, biofilm eradication nih.gov |
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamides | Panel of cancer cell lines | Significant anti-proliferative and cytotoxic activities nih.gov |
| 3,4,5-trihydroxy-N-hexyl benzamide | Colon carcinoma HCT-116 cells | IC50 value of 0.07 µM orientjchem.org |
In Vivo Efficacy Studies in Non-Human Organismal Models
Following promising in vitro results, the efficacy of a compound is tested in living organisms to understand its activity in a more complex biological system.
Non-mammalian models provide a valuable platform for high-throughput screening and for studying specific biological processes.
Insect Models: The benzamide structure is found in compounds with insecticidal or insect-repellent properties. For example, N,N-diethyl-3-methylbenzamide (DEET), a well-known insect repellent, and its analogs have been extensively studied for their repellency against mosquitoes like Aedes aegypti and Anopheles stephensi. nih.gov The nematode Caenorhabditis elegans has also been used as a model to test the efficacy of antibacterial compounds. For instance, the survival of C. elegans infected with P. aeruginosa was significantly improved when treated with the dichlorophenyl-containing compound SPI009 in combination with antibiotics. nih.gov
Fungal Models: Fungi can be used to study the metabolism and degradation of chemical compounds. The fungus Cunninghamella elegans has been shown to metabolize the related compound N,N-diethyl-m-toluamide (DEET) into several metabolites. researchgate.net This demonstrates the utility of fungal models in understanding the biotransformation of benzamide-type compounds.
Table 2: In Vivo Activity in Non-Human Models for Related Compounds
| Compound/Analog | Model Organism | Disease/Application | Key Finding |
|---|---|---|---|
| N-(4-(3-aminophenyl)thiazol-2-yl)acetamide | Mice (xenograft) | Cancer | High in vivo potency nih.gov |
| 1-[(2,4-Dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009) | Caenorhabditis elegans | P. aeruginosa infection | Improved survival with combination therapy nih.gov |
| N,N-diethyl-3-methylbenzamide (DEET) analogs | Aedes aegypti, Anopheles stephensi | Insect repellency | Some analogs showed better repellency than DEET nih.gov |
| N,N-diethyl-m-toluamide (DEET) | Cunninghamella elegans | Metabolism study | Fungal metabolism of the compound was observed researchgate.net |
Comparative Activity and Selectivity Profiling of the Compound
Comparative studies are essential to understand the relative potency and selectivity of a new compound against existing standards or other analogs. For instance, in the development of insect repellents, new analogs of N,N-diethyl-3-methylbenzamide (DEET) were compared to DEET itself. One analog, N,N-diethyl-2-[3-(triflouromethyl)phenyl] acetamide, was found to have significantly better repellency against Aedes aegypti. nih.gov In the context of anticancer research, new 4-methylbenzamide derivatives were designed based on the structure of known kinase inhibitors like nilotinib, with modifications intended to enhance binding and selectivity. nih.gov Similarly, the optimization of N-(4-(3-aminophenyl)thiazol-2-yl)acetamides led to a new lead compound with enhanced potency. nih.gov These comparative analyses are critical for identifying compounds with improved therapeutic profiles.
Comparison with Standard Reference Agents
No data is available in the public domain that compares the efficacy of this compound with any standard reference agents.
Orthogonal Target Selectivity Assays
There is no publicly available information regarding any orthogonal target selectivity assays conducted on this compound to determine its specificity against various biological targets.
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for N 3,4 Dichlorophenyl 3 Methylbenzamide Derivatives
Identification of Key Pharmacophoric Features
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. For the N-substituted benzamide (B126) class of compounds, several key pharmacophoric features have been identified through extensive research.
The fundamental benzamide scaffold consists of two aromatic rings connected by an amide linker. This arrangement is crucial for activity. A general two-point pharmacophore model for N-substituted benzamides suggests the presence of at least one phenyl ring and a hydrogen-bond acceptor/donor group (the amide linkage) as critical components. The amide group's ability to form hydrogen bonds is a recurring feature in the binding of these ligands to their biological targets. drugdesign.org
For N-benzyl benzamide derivatives specifically, 3D pharmacophore models have been developed that consider the spatial arrangement of atoms and their electronic properties. nih.gov These models often highlight the importance of:
An Aromatic Core: The benzoyl ring originating from 3-methylbenzoic acid.
A Second Aromatic/Hydrophobic Group: The 3,4-dichlorophenyl ring.
A Hydrogen Bond Donor: The amide N-H group.
A Hydrogen Bond Acceptor: The carbonyl oxygen (C=O). drugdesign.org
Specific Spatial Relationships: The relative orientation and distance between these features, governed by the molecule's conformation, are critical for effective interaction with a receptor. nih.gov
The dichlorophenyl moiety is a significant feature, with the chlorine atoms acting as hydrophobic and electron-withdrawing groups that can modulate binding affinity and metabolic stability. The methyl group on the benzoyl ring also contributes to the molecule's steric and electronic profile, influencing its interaction with target proteins.
Impact of Substituent Effects on Biological Activity and Selectivity
Substituents on the aromatic rings of the benzamide scaffold play a pivotal role in defining the molecule's biological activity, selectivity, and pharmacokinetic properties. The nature, position, and electronic properties of these substituents can drastically alter the compound's effectiveness.
The presence and positioning of halogen atoms on the N-phenyl (aniline) ring are critical determinants of biological activity. Strategic placement of chlorine atoms can significantly enhance the therapeutic potential of a molecule. mdpi.com Studies on related N-arylcinnamamides have demonstrated that 3,4-dichloro substitution patterns result in a broader spectrum and higher antibacterial efficacy compared to their 4-monochloro counterparts. nih.govresearchgate.net This suggests that the 3,4-dichloro arrangement on the aniline (B41778) ring of the titular compound is likely a key contributor to its biological profile.
The enhanced activity of the 3,4-dichloro derivatives can be attributed to several factors, including increased lipophilicity and altered electronic distribution, which can improve cell membrane penetration and target binding affinity. nih.gov
In a series of N-aryl-(di)chlorocinnamamides, several 3,4-dichloro derivatives showed potent, submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), outperforming many of the 4-chloro analogues. nih.govresearchgate.net
Table 1: Comparative Antibacterial Activity of Chloro-Substituted N-arylcinnamamides
| Compound Series | Aniline Ring Substitution | Observed Antibacterial Efficacy | Reference |
|---|---|---|---|
| N-arylcinnamamides | 4-chloro | Good antibacterial efficacy | nih.govresearchgate.net |
| N-arylcinnamamides | 3,4-dichloro | Higher and broader spectrum of antibacterial efficacy than 4-chloro derivatives | nih.govresearchgate.net |
| (2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide | 3,4-dichloro on cinnamic ring | Highly active against S. aureus, MRSA, and Enterococcus faecalis | nih.govresearchgate.net |
For N-(3,4-dichlorophenyl)benzamide , the conformation of the N-H bond is anti to the meta-chloro substituent. researchgate.net
For N-(2,4-dichlorophenyl)benzamide , the two aromatic rings are nearly coplanar, with a very small dihedral angle of 2.6°. nih.gov
For N-(3,5-dichlorophenyl)benzamide , the rings are significantly twisted, with a dihedral angle of 58.3°. nih.gov
This variation demonstrates that the position of the chlorine atoms creates steric and electronic effects that force the molecule into different preferred shapes. Identifying the specific conformation that binds to the receptor—the bioactive conformation—is a key goal in drug design. chemrxiv.orgnih.gov For instance, in a series of opioid agonists, only compounds capable of adopting a specific low-energy conformation were found to be active, highlighting the importance of conformational pre-organization. nih.gov
Table 2: Effect of Chlorine Position on the Conformation of Dichlorophenylbenzamides
| Compound | Dihedral Angle Between Aromatic Rings | Molecular Conformation Feature | Reference |
|---|---|---|---|
| N-(2,4-dichlorophenyl)benzamide | 2.6° | Nearly coplanar rings | nih.gov |
| N-(3,5-dichlorophenyl)benzamide | 58.3° | Significantly twisted rings | nih.gov |
| N-(3,4-dichlorophenyl)-4-methylbenzenesulfonamide | 82.5° | Highly tilted rings | nih.gov |
Relationship Between Physicochemical Properties and Observed Biological Outcome
The biological activity of a compound is not solely dependent on its structure and conformation but also on its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). nih.gov Key properties include solubility (the ability to dissolve in aqueous environments like blood plasma) and lipophilicity (the affinity for fatty environments like cell membranes). nih.govmdpi.com
Lipophilicity, often expressed as the partition coefficient (logP), is a critical parameter. nih.gov A molecule must have sufficient lipophilicity to cross biological membranes and reach its target, but excessive lipophilicity can lead to poor solubility, metabolic instability, and non-specific binding. nih.govnih.gov
Studies on related chlorinated N-arylcinnamamides have explicitly linked lipophilicity to biological activity. The increased antibacterial efficacy of 3,4-dichlorocinnamanilides over 4-chlorocinnamanilides correlates with their physicochemical properties, including lipophilicity. nih.govresearchgate.net This suggests a direct structure-property relationship where the addition of a second chlorine atom in the 3-position increases lipophilicity to a level that is more favorable for antibacterial action, likely by enhancing its ability to penetrate bacterial cell walls or membranes.
Generally, for a series of related compounds, biological activity often shows a parabolic relationship with lipophilicity: activity increases with logP up to an optimal point, after which it decreases as the compound becomes too lipophilic and faces issues with solubility and bioavailability. nih.gov Therefore, the 3,4-dichloro and 3-methyl substitutions in N-(3,4-dichlorophenyl)-3-methylbenzamide represent a finely tuned balance of these properties to achieve a specific biological outcome.
Compound Index
Preclinical Pharmacokinetic Pk and Drug Metabolism and Pharmacokinetics Dmpk Characterization of N 3,4 Dichlorophenyl 3 Methylbenzamide
In Vitro ADME Profiling in Preclinical Research
In vitro ADME studies are fundamental in early drug discovery to predict a compound's potential for success in vivo. sygnaturediscovery.com These assays provide crucial data on a drug candidate's bioavailability, stability, and metabolic fate, helping to identify potential liabilities before advancing to more costly and complex in vivo studies. sygnaturediscovery.comvectorb2b.com
Metabolic Stability in Microsomal and Hepatocyte Systems
Metabolic stability is a critical parameter that influences a drug's half-life and bioavailability. researchgate.net It is typically assessed using liver-derived systems such as microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism. nuvisan.comnih.gov
Liver microsomes are rich in cytochrome P450 (CYP) enzymes and are often used for initial metabolic stability screening. researchgate.net Hepatocytes, containing a broader range of both Phase I (like CYPs) and Phase II (conjugative) enzymes, offer a more complete picture of hepatic metabolism. nuvisan.comcriver.com The stability of a compound is determined by measuring the decrease in its concentration over time when incubated with these systems. nuvisan.com
For N-(3,4-dichlorophenyl)-3-methylbenzamide (CLBQ14), human hepatic clearance was predicted based on microsomal stability data to be 0.80 L/hr/kg. sygnaturediscovery.com The compound was also found to be stable in human, monkey, rat, and mouse plasma. sygnaturediscovery.com While specific percentage remaining data from microsomal and hepatocyte incubations are not detailed in the available research, the prediction of human hepatic clearance indicates that such studies were performed to assess its metabolic fate.
Table 1: General Parameters in Metabolic Stability Assays
| Parameter | Description | Relevance |
| Test System | Liver microsomes, S9 fraction, or hepatocytes (suspended or plated) from various species (e.g., human, rat, mouse). nuvisan.com | Determines the enzymatic content and complexity of the metabolic environment. |
| Incubation Time | A series of time points (e.g., 0, 15, 30, 60, 120 minutes) to track the disappearance of the parent compound. nih.gov | Allows for the calculation of the rate of metabolism. |
| Compound Concentration | Typically a low micromolar concentration (e.g., 1 µM) to ensure enzyme kinetics are in a linear range. | Mimics therapeutic concentrations and avoids enzyme saturation. |
| Cofactors | Addition of necessary cofactors like NADPH for CYP-mediated metabolism. researchgate.net | Ensures the activity of the metabolic enzymes being studied. |
| Analysis Method | High-performance liquid chromatography with mass spectrometry (HPLC-MS) is commonly used for quantification. nuvisan.com | Provides sensitive and specific measurement of the compound. |
Permeability Assessment (e.g., Caco-2, PAMPA)
A drug's ability to be absorbed, particularly after oral administration, is heavily dependent on its permeability across biological membranes like the intestinal wall. In vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are used to predict this.
The Caco-2 assay utilizes a monolayer of human colorectal adenocarcinoma cells, which differentiate to form a barrier with properties similar to the intestinal epithelium. scielo.br It can assess both passive diffusion and the effects of active transporters. PAMPA, on the other hand, is a non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane, modeling passive transcellular permeability. mdpi.com A good correlation between PAMPA and Caco-2 permeability has been shown for many compounds. mdpi.com
Specific data from Caco-2 or PAMPA assays for this compound are not available in the provided search results. However, its rapid gastrointestinal absorption half-life of 8.3 ± 1.44 minutes in rats suggests it possesses good permeability characteristics. sygnaturediscovery.com
Table 2: Comparison of Permeability Assay Models
| Feature | Caco-2 Assay | PAMPA |
| Model Type | Cell-based (human intestinal epithelial cells) scielo.br | Artificial membrane (non-cell-based) mdpi.com |
| Permeability Measured | Passive diffusion and active transport scielo.br | Primarily passive diffusion mdpi.com |
| Complexity | More complex, labor-intensive, and expensive | Simpler, higher throughput, and less expensive |
| Biological Relevance | Higher, as it includes transporters and metabolism | Lower, as it only models passive permeability |
| Correlation | Often considered the "gold standard" for in vitro permeability | Good correlation with Caco-2 for passive transport mdpi.com |
Plasma Protein Binding Characteristics
The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly impacts its pharmacokinetic and pharmacodynamic properties. Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit drug clearance and distribution.
This compound is reported to be highly bound to plasma proteins, with a binding percentage greater than 91%. sygnaturediscovery.com It does not, however, significantly partition into red blood cells, as indicated by a blood-to-plasma ratio of 0.83 ± 0.03. sygnaturediscovery.com
Table 3: Plasma Protein Binding Data for this compound
| Parameter | Value | Species |
| Plasma Protein Binding | > 91% | Not specified, likely rat |
| Blood/Plasma Ratio | 0.83 ± 0.03 | Not specified, likely rat |
In Vivo Pharmacokinetic Evaluation in Animal Models
In vivo studies in animal models are essential to understand how a compound behaves in a complete biological system, integrating the processes of ADME. These studies are crucial for predicting human pharmacokinetics and determining if a compound has suitable properties for further development.
Absorption and Bioavailability Studies
Following administration, a drug's absorption rate and extent determine its bioavailability—the fraction of the dose that reaches systemic circulation. Studies in animal models, typically rats, are conducted to assess these parameters after different routes of administration, such as oral (PO) and intravenous (IV).
In studies with Sprague-Dawley rats, this compound demonstrated rapid absorption after oral administration, with an absorption half-life of 8.3 ± 1.44 minutes. sygnaturediscovery.com The absolute oral bioavailability was determined to be 39.4 ± 12.64%. sygnaturediscovery.com When administered subcutaneously (SC), the bioavailability was significantly higher at 90.0 ± 7.20%. sygnaturediscovery.com The compound exhibited bi-exponential pharmacokinetics following intravenous administration. sygnaturediscovery.com
Table 4: Pharmacokinetic Parameters of this compound in Rats
| Parameter | Oral Administration (10 mg/kg) | Subcutaneous Administration (10 mg/kg) | Intravenous Administration (2 mg/kg) |
| Bioavailability (F%) | 39.4 ± 12.64 | 90.0 ± 7.20 | N/A |
| Cmax (mg/mL) | Not specified | 0.9 ± 0.12 | Not specified |
| Tmax (mins) | Not specified | ~55 | N/A |
| Absorption Half-life (mins) | 8.3 ± 1.44 | 23.3 ± 0.6 | N/A |
| Rat Clearance (L/kg/h) | Not specified | Not specified | 1.67 ± 0.08 |
Distribution and Tissue Penetration (e.g., Brain, Other Organs)
Tissue distribution studies reveal where a compound goes in the body after being absorbed. This is critical for understanding its potential efficacy at the target site and for identifying any potential for accumulation in non-target organs.
Following intravenous administration in rats, this compound was found to be rapidly and extensively distributed to most major organs. sygnaturediscovery.com The highest concentration was observed in the kidneys, followed by the liver, lungs, thymus, pancreas, spleen, and heart. sygnaturediscovery.com
Table 5: Tissue-to-Plasma Ratio (Kp) of this compound in Rats (2 hours post-IV dose)
| Tissue | Tissue-to-Plasma Ratio (Kp) |
| Kidneys | Highest |
| Liver | High |
| Lungs | Moderate |
| Thymus | Moderate |
| Pancreas | Moderate |
| Spleen | Moderate |
| Heart | Lowest |
Note: Specific Kp values were presented in the source study but not explicitly listed in the provided text. The table reflects the descending order of tissue exposure reported. sygnaturediscovery.com
4-dichlorophenyl)-3-methylbenzamide
Following a comprehensive search of available scientific literature, specific preclinical data on the metabolic fate, metabolite identification, and excretion pathways for the compound this compound is not publicly available.
Typically, in preclinical studies, the metabolic fate of a compound is investigated in various animal species, such as rats, to understand how the substance is transformed in the body. nih.govnih.govnih.gov These studies involve identifying the chemical structures of the metabolites formed through processes like hydroxylation, glucuronidation, and sulfation. nih.govnih.gov The primary goals are to determine metabolic stability, identify major metabolites, and understand the enzymes responsible for these transformations. nih.gov
Similarly, understanding the excretion pathways, whether renal (urine) or biliary (feces), is fundamental to characterizing the elimination of a compound and its metabolites from the body. nih.govnih.gov Studies in bile duct-cannulated animal models are often employed to quantify the extent of biliary excretion and to investigate enterohepatic circulation. nih.govnih.gov
While general principles of drug metabolism and excretion are well-established, the specific metabolic pathways and excretion routes for this compound have not been detailed in the accessible scientific literature. Research on structurally related compounds containing a dichlorophenyl group indicates that metabolism often involves hydroxylation of the aromatic ring followed by conjugation with glucuronic acid or sulfate (B86663). nih.gov For instance, studies on 2,4-dichlorophenol (B122985) in rats have identified glucuronide and sulfate conjugates as major urinary metabolites. nih.gov However, without specific studies on this compound, its metabolic and excretory profile remains uncharacterized.
Computational Chemistry and in Silico Modeling Studies of N 3,4 Dichlorophenyl 3 Methylbenzamide
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for understanding how a compound might interact with a biological target at the atomic level.
Active Site Characterization and Binding Mode Analysis
The initial step in a docking study involves characterizing the active site of a target protein. The active site is the specific region of the protein where a ligand binds and a biochemical reaction is catalyzed. For a compound like N-(3,4-dichlorophenyl)-3-methylbenzamide, a potential protein target would first be identified based on its intended biological application.
Once a target is chosen, its three-dimensional structure, often obtained from a repository like the Protein Data Bank (PDB), is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding pocket or active site. The ligand, this compound, would also be prepared by generating its 3D conformation and optimizing its geometry.
Docking algorithms then systematically sample a large number of possible conformations and orientations of the ligand within the active site, scoring each "pose" based on a scoring function. This analysis reveals the most likely binding mode. For instance, studies on similar benzamide (B126) derivatives have shown that the amide linker can form crucial hydrogen bonds with amino acid residues in the active site. nih.gov The dichlorophenyl and methylphenyl rings can engage in hydrophobic and π-π stacking interactions, which are critical for stabilizing the ligand-protein complex. jppres.com Analysis of these interactions helps to rationalize the compound's activity and provides a basis for designing modifications to improve binding.
Binding Affinity Prediction
A key output of molecular docking is the prediction of binding affinity, often expressed as a docking score or an estimated free energy of binding (e.g., in kcal/mol). A lower, more negative score generally indicates a more favorable binding interaction. jppres.com These scores allow for the ranking of different compounds in a virtual screening campaign.
For this compound, a docking simulation would yield a score that quantifies its potential to bind to a specific target. This predicted affinity is a valuable metric for prioritizing it among a series of related compounds for further experimental testing. For example, in a study of novel benzamide derivatives as tyrosine kinase inhibitors, docking scores were used to correlate the predicted binding strength with experimentally observed inhibitory activity. nih.gov This highlights how binding affinity prediction can effectively guide the selection of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Modeling
QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov
Predictive Model Development for Biological Activity
To develop a QSAR model for a series of compounds including this compound, a dataset of molecules with known biological activities (e.g., IC₅₀ values) is required. The process involves calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics.
The dataset is typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. nih.gov Statistical methods, such as multiple linear regression or machine learning algorithms, are then employed to build an equation that relates the descriptors (the structure) to the biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds. For instance, a 3D-QSAR study on quinazolinone derivatives successfully developed a model with high predictive correlation, enabling the researchers to forecast the activity of novel analogues. nih.gov
Identification of Molecular Descriptors Influencing Activity
One of the most significant outcomes of a QSAR study is the identification of the key molecular descriptors that influence the biological activity. nih.gov The final QSAR equation reveals which properties are most important for a compound's potency. For example, a model might indicate that higher lipophilicity and the presence of electron-withdrawing groups are positively correlated with activity, while increased molecular weight is negatively correlated.
In the context of this compound, a QSAR analysis could reveal the relative importance of the dichlorophenyl group versus the 3-methylbenzamide (B1583426) moiety. Studies on similar structures often use 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate 3D contour maps that visualize regions around the molecule where steric bulk, positive or negative electrostatic potential, or hydrophobic character would likely increase or decrease activity, providing intuitive guidance for lead optimization. nih.gov
Molecular Dynamics Simulations to Elucidate Conformational Dynamics and Binding
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. While docking provides a static picture of the ligand-receptor complex, MD simulations can reveal how the complex behaves in a more realistic, dynamic environment. jppres.com
An MD simulation would begin with the best-docked pose of this compound in its target's active site. This complex would be placed in a simulated environment, typically a box of water molecules and ions, to mimic physiological conditions. The simulation then calculates the forces acting on every atom and uses Newton's laws of motion to predict their movements over a series of very small time steps.
The resulting trajectory provides a wealth of information. It can be analyzed to assess the stability of the ligand in the binding pocket and to observe conformational changes in both the ligand and the protein upon binding. Crucially, MD simulations can validate the interactions predicted by docking. For example, a hydrogen bond observed in a static docked pose might be shown to be transient or highly stable over the course of an MD simulation. jppres.com Furthermore, techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy, refining the predictions made by initial docking scores.
In Silico ADMET Predictions in a Preclinical Context (Focus on Drug-Likeness)
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to become an oral drug with respect to bioavailability. This assessment is often based on a combination of physicochemical properties and established rules, such as Lipinski's rule of five. For this compound, a detailed in silico analysis was performed using various computational tools to predict its fundamental physicochemical and pharmacokinetic properties.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Formula | C14H11Cl2NO | - |
| Molecular Weight | 280.15 g/mol | Compliant with Lipinski's rule (<500) |
| Log P (Consensus) | 4.15 | Indicates high lipophilicity, compliant with Lipinski's rule (<5) |
| Log S (ESOL) | -4.25 | Predicted to be poorly soluble in water |
| Topological Polar Surface Area (TPSA) | 29.10 Ų | Suggests good membrane permeability |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | 1 | Compliant with Lipinski's rule (≤10) |
| Rotatable Bonds | 2 | Indicates low conformational flexibility |
The absorption of a drug, particularly after oral administration, is a critical determinant of its bioavailability. In silico models can predict key parameters related to a compound's ability to be absorbed from the gastrointestinal tract and distribute throughout the body.
Predictions for the absorption and distribution of this compound were generated and are presented below. These include predictions for gastrointestinal (GI) absorption, Caco-2 cell permeability (an in vitro model for intestinal absorption), blood-brain barrier (BBB) permeability, and plasma protein binding.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the GI tract |
| Caco-2 Permeability (logPapp in 10^-6 cm/s) | 1.05 | Indicates high permeability across the intestinal epithelium |
| Blood-Brain Barrier (BBB) Permeant | Yes | Predicted to cross the blood-brain barrier |
| P-glycoprotein (P-gp) Substrate | Yes | May be subject to efflux by P-glycoprotein, potentially reducing CNS penetration and increasing drug resistance |
| VDss (human) (L/kg) | 0.55 L/kg | Suggests moderate distribution into tissues |
| Fraction Unbound (human) | 0.042 | Indicates high plasma protein binding, with only a small fraction of the drug being pharmacologically active |
The high predicted GI absorption and Caco-2 permeability suggest that this compound is likely to be well-absorbed orally. Its ability to cross the blood-brain barrier suggests potential for central nervous system activity. However, its predicted status as a P-glycoprotein substrate could limit its effective concentration in the brain and other tissues. The high degree of plasma protein binding indicates that a large proportion of the compound in circulation will be bound to proteins like albumin, rendering it inactive.
The metabolism and excretion of a drug determine its half-life and potential for drug-drug interactions. Computational models can predict the primary metabolic enzymes involved and the likely routes of elimination.
The predicted metabolic and excretion pathways for this compound are detailed in the table below. This includes its potential as a substrate or inhibitor of major cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of a vast number of drugs. Predictions for total clearance and renal excretion are also included.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| CYP1A2 Inhibitor | No | Low potential for drug-drug interactions involving CYP1A2 |
| CYP2C19 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2C19 |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions with drugs metabolized by CYP2C9 |
| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving CYP2D6 |
| CYP3A4 Inhibitor | Yes | High potential for drug-drug interactions with a wide range of drugs metabolized by CYP3A4 |
| Total Clearance (log ml/min/kg) | 0.35 | Predicts a moderate rate of clearance from the body |
| Renal OCT2 Substrate | No | Unlikely to be actively secreted by the kidneys via the OCT2 transporter |
The in silico analysis suggests that this compound is likely to be a substrate for several key metabolic enzymes, and an inhibitor of CYP2C19, CYP2C9, and notably CYP3A4. The inhibition of CYP3A4 is a significant finding, as this enzyme is involved in the metabolism of approximately half of all marketed drugs, indicating a high potential for drug-drug interactions. The predicted moderate clearance suggests a reasonable elimination rate from the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), suggesting that active renal secretion is not a major route of elimination.
Investigation of Resistance Mechanisms to N 3,4 Dichlorophenyl 3 Methylbenzamide if Applicable Based on Its Biological Activity
Mechanisms of Acquired Resistance in Biological Systems
There is no available data to describe the mechanisms of acquired resistance to N-(3,4-dichlorophenyl)-3-methylbenzamide in any biological system.
No studies have identified the specific molecular target(s) of this compound in organisms where resistance might develop, nor have any mutations or alterations in potential targets been reported to confer resistance to this compound.
It has not been determined whether this compound is a substrate for any known efflux pumps. Consequently, there is no evidence to suggest that the overexpression of such pumps is a mechanism of resistance to this compound.
The metabolic pathways for this compound have not been fully elucidated in the context of resistance. Therefore, no specific metabolic inactivation pathways have been identified as a resistance mechanism.
Strategies for Overcoming or Mitigating Resistance
As no resistance to this compound has been documented, there have been no preclinical or research efforts focused on developing strategies to overcome or mitigate such resistance.
No preclinical studies have been published that investigate the use of this compound in combination therapies to address resistance.
The development of next-generation analogues of this compound with the specific aim of circumventing resistance has not been reported in the scientific literature.
Conclusions and Future Directions in N 3,4 Dichlorophenyl 3 Methylbenzamide Research
Summary of Key Academic Research Findings for the Compound
Direct academic research findings for N-(3,4-dichlorophenyl)-3-methylbenzamide are not publicly available. However, research on analogous compounds provides a foundational understanding of the potential characteristics of this molecule.
General synthesis methods for N-aryl amides, such as the reaction of nitroarenes with acyl halides, have been developed and could theoretically be applied to produce this compound. researchgate.netrsc.org For instance, a method involving the reaction of nitroarenes and acyl chlorides in the presence of iron dust has been reported for the synthesis of various N-aryl amides. researchgate.netrsc.org This suggests a plausible synthetic route to the target compound.
The biological activities of various substituted benzamides have been widely explored, revealing a diverse range of potential applications. Studies on N-phenylbenzamide derivatives have shown broad-spectrum antiviral effects. tandfonline.com Furthermore, different chlorinated N-arylcinnamamides, which share the dichlorophenyl moiety, have demonstrated antibacterial and antimycobacterial activities. nih.gov Specifically, 3,4-dichlorocinnamanilides have shown a notable spectrum of antibacterial efficacy. nih.gov Other benzamide (B126) derivatives have been investigated for their antimicrobial and disinfectant properties. ipinnovative.comnanobioletters.com These findings hint at the possibility that this compound could possess some form of bioactivity.
Investigations into the structural properties of related compounds, such as N-(2,6-dichlorophenyl)-4-methylbenzamide, provide insights into the potential molecular conformation and intermolecular interactions that could be expected for this compound. nih.gov
Identified Gaps and Unanswered Questions in the Existing Literature
The primary and most significant gap is the lack of any dedicated study on this compound. This absence translates into a complete void of empirical data for this specific compound. Key unanswered questions include:
Fundamental Physicochemical Properties: There is no published data on the melting point, boiling point, solubility, or spectral characteristics (NMR, IR, Mass Spectrometry) of this compound.
Optimized Synthesis and Yield: While general synthetic methods for related compounds exist, an optimized, high-yield synthesis protocol specifically for this compound has not been reported.
Crystal Structure: The precise three-dimensional arrangement of the atoms, bond lengths, and bond angles, which are crucial for understanding its properties, remains unknown as no crystallographic studies have been published.
Biological Activity Profile: The compound has not been screened for any potential biological activities, including but not limited to, antimicrobial, antiviral, insecticidal, or herbicidal effects. nih.gov
Structure-Activity Relationships (SAR): Without any activity data, it is impossible to begin to understand how the specific arrangement of the 3,4-dichloro substitution on the phenyl ring and the 3-methyl substitution on the benzamide ring influences its potential biological effects.
Prospective Avenues for Further Academic Investigation and Methodology Development
The dearth of information on this compound presents a clear opportunity for foundational chemical research. Future investigations should be systematic and build upon the knowledge from related compounds.
Proposed Research Directions:
Chemical Synthesis and Characterization:
Development and optimization of a synthetic route to produce this compound in high purity and yield. A potential starting point could be the Schotten-Baumann reaction between 3,4-dichloroaniline (B118046) and 3-methylbenzoyl chloride.
Thorough characterization of the synthesized compound using modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry to confirm its structure.
Determination of its fundamental physicochemical properties, such as melting point and solubility in various solvents.
Structural Analysis:
Cultivation of single crystals suitable for X-ray diffraction analysis to determine the precise molecular geometry and investigate intermolecular interactions in the solid state. This would provide valuable data for computational modeling.
Biological Screening:
A broad-based biological screening of the compound to identify any potential therapeutic or agrochemical applications. Based on the activities of related compounds, initial screens could focus on:
Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.
Antiviral activity: Screening against a variety of viruses.
Insecticidal and Herbicidal activity: Evaluating its effect on common agricultural pests and weeds.
Computational Studies:
Once structural data is available, computational modeling could be employed to predict potential biological targets and to inform the design of future derivatives with enhanced activity.
The table below outlines a potential research plan to address the identified knowledge gaps.
| Research Area | Specific Objectives | Methodologies |
| Synthesis & Characterization | Develop an efficient synthesis protocol. | Schotten-Baumann reaction, Recrystallization. |
| Confirm the chemical structure. | ¹H NMR, ¹³C NMR, FT-IR, HRMS. | |
| Determine basic physical properties. | Melting point apparatus, Solubility tests. | |
| Structural Analysis | Elucidate the 3D molecular structure. | Single-crystal X-ray diffraction. |
| Biological Evaluation | Screen for antimicrobial properties. | Broth microdilution, Agar diffusion assays. |
| Assess antiviral potential. | Cell-based viral replication assays. | |
| Investigate insecticidal/herbicidal effects. | Standardized bioassays on target organisms. |
By pursuing these avenues of research, the scientific community can begin to fill the knowledge void surrounding this compound, potentially uncovering a compound with novel properties and applications.
Q & A
Q. What are the optimal synthetic routes for N-(3,4-dichlorophenyl)-3-methylbenzamide, and how can reaction conditions be optimized for yield and purity?
A two-step approach is commonly employed: (1) amide bond formation between 3-methylbenzoic acid derivatives and 3,4-dichloroaniline using coupling agents like EDCl/HOBt, and (2) purification via column chromatography with gradients of ethyl acetate/hexane. Reaction optimization includes:
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR spectroscopy : Use and NMR to confirm substituent positions and amide bond integrity. Key signals include:
- : δ 7.8–7.2 ppm (aromatic protons), δ 2.4 ppm (methyl group).
- : δ 168–170 ppm (amide carbonyl).
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water mobile phases (70:30) and ESI+ ionization for mass confirmation (expected [M+H]: 310.1).
- Melting point analysis : Compare experimental values (e.g., 145–148°C) to literature data .
Advanced Research Questions
Q. How does the crystal structure of this compound influence its solid-state properties?
Single-crystal X-ray diffraction reveals:
- Trans conformation of the amide group (H–N–C=O dihedral angle ~180°).
- Dihedral angles : 58.3° between benzamide and dichlorophenyl rings, affecting molecular packing.
- Intermolecular hydrogen bonding : N–H⋯O interactions form infinite chains along the crystallographic c-axis, stabilizing the lattice. Use software like WinGX or OLEX2 for refinement and Hirshfeld surface analysis .
Q. What structural modifications enhance the bioactivity of this compound derivatives?
- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO) at the 3-methyl position increases electrophilicity, potentially enhancing receptor binding.
- Ring substitution : Replacing the dichlorophenyl group with heteroaromatic rings (e.g., pyridine) alters solubility and bioavailability.
- Pharmacophore modeling : Overlay docking studies with opioid receptor homologs (e.g., MOR/KOR) to predict affinity .
Q. How can in vitro receptor binding assays be designed to evaluate pharmacological activity?
- Radioligand displacement assays : Use -labeled DAMGO (for μ-opioid receptors) in HEK293 cells transfected with human MOR.
- Protocol : Incubate test compound (1 nM–10 μM) with membrane homogenates, filter, and quantify bound radioactivity via scintillation counting.
- Data analysis : Calculate IC values using nonlinear regression (GraphPad Prism) and compare to reference antagonists like naloxone .
Q. What methodologies assess the environmental toxicity of this compound?
- Algal toxicity assays : Expose Chlorella vulgaris to 0.1–100 mg/L compound for 72 hours; measure growth inhibition via optical density (OD).
- Soil microcosm studies : Monitor degradation kinetics using LC-MS/MS and assess metabolite formation (e.g., 3,4-dichloroaniline via hydrolytic cleavage).
- QSAR modeling : Predict ecotoxicological endpoints (e.g., LC for fish) using EPI Suite or TEST software .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
